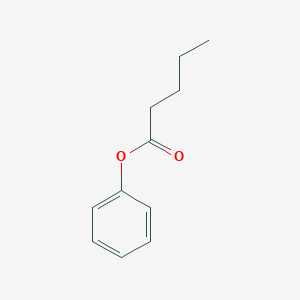

Phenyl valerate

Übersicht

Beschreibung

Phenyl valerate is an organic compound classified as an ester, formed from the reaction between phenol and valeric acid. It is known for its role in various biochemical assays and its utility in scientific research, particularly in the study of enzyme activities and neuropathy target esterases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl valerate can be synthesized through the O-acylation of phenols. One common method involves dissolving phenol and acyl chloride in trifluoromethanesulfonic acid and acetonitrile at room temperature. The reaction mixture is stirred for an hour, then poured into cold water and ethyl acetate. The organic layer is washed with hydrochloric acid, sodium bicarbonate, and sodium chloride, then dried over magnesium sulfate and filtered .

Industrial Production Methods: In an industrial setting, this compound is typically produced by reacting phenol with valeric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis

Phenyl valerate serves as a substrate for several esterases, particularly butyrylcholinesterase (BuChE) and neuropathy target esterase (NTE) . Key findings include:

-

Kinetic Parameters :

| Enzyme Source | (µM) | (min⁻¹) | Temperature Stability (°C) |

|---|---|---|---|

| Human BuChE | 0.52–0.72 | 45,900–49,200 | Stable up to 50°C |

| Hen Brain NTE | — | — | Biphasic inactivation |

Inhibition Mechanisms

This compound hydrolysis is modulated by inhibitors with distinct modes of action:

Irreversible Inhibitors

-

Organophosphates (OPs) :

Reversible Inhibitors

-

Ethopropazine :

| Inhibitor | Target Enzyme | (min⁻¹) | Inhibition Type |

|---|---|---|---|

| Mipafox | NTE | 0.004–0.006 | Irreversible |

| Paraoxon | NTE | 0.005–0.007 | Irreversible |

| Ethopropazine | BuChE | — | Reversible |

Thermal Inactivation

Heat-induced denaturation studies reveal:

-

Biphasic Kinetics : Both PVase and NTE activities in hen and rat brain homogenates inactivate in two phases .

| Preparation | (min⁻¹) | (min⁻¹) | (Fast/Slow) |

|---|---|---|---|

| Hen Brain Homogenate | 0.64 | 0.005 | 44/25 kcal/mol |

| Rat Brain Homogenate | 0.68 | 0.004 | 44/25 kcal/mol |

Substrate Selectivity and Cross-Reactivity

Wissenschaftliche Forschungsanwendungen

Enzymatic Substrate in Biochemical Studies

Application Summary:

Phenyl valerate serves as a substrate for various enzymatic reactions, particularly in studies involving neurotoxic mechanisms and cholinergic signaling pathways.

Key Findings:

- Neuropathy Target Esterase (NTE) Activity: this compound is used to measure NTE activity, which is crucial for understanding organophosphate-induced neurotoxicity. In studies, it has been shown that butyrylcholinesterase (BChE) exhibits PVase activity when this compound is used as a substrate.

- Acetylcholinesterase Interactions: Research indicates that this compound interacts with acetylcholinesterase, acting as a competitive inhibitor at certain concentrations while enhancing activity at others, thus influencing cholinergic signaling pathways.

Data Table: Kinetic Constants for this compound Hydrolysis

| Enzyme Type | Temperature (°C) | k_r (min⁻¹) | % Fast Reaction | k_s (min⁻¹) | % Slow Reaction |

|---|---|---|---|---|---|

| PVase | 60 | 0.64 | 88 | 0.0050 | 12 |

| NTE | 60 | 0.68 | 85 | 0.0045 | 15 |

Flavoring Agent in Food Industry

Application Summary:

Due to its pleasant fruity odor, this compound is utilized as a flavoring agent in food and beverage applications.

Case Study:

A study highlighted the sensory evaluation of this compound in various food products, demonstrating its effectiveness in enhancing flavor profiles without adverse effects on consumer safety.

Antimicrobial Activity

Application Summary:

this compound exhibits antimicrobial properties, making it a potential candidate for use in food preservation and safety.

Research Insights:

- Studies have shown that this compound can inhibit the growth of certain microorganisms, thus extending the shelf life of food products.

- Its efficacy as an antimicrobial agent was evaluated against various bacterial strains, confirming its potential application in food safety.

Toxicological Studies

Application Summary:

this compound is extensively studied for its role in toxicological assessments related to organophosphate exposure.

Key Findings:

- Research has demonstrated that this compound can help differentiate between various esterase activities in biological systems, providing insights into the mechanisms of organophosphate toxicity .

- The kinetics of heat inactivation of this compound hydrolases have been explored to understand their stability under thermal stress, which is vital for developing safer agricultural practices .

Data Table: Heat Inactivation Kinetics

| Enzyme Type | Temperature (°C) | Fast Reaction Rate (k_r) | Slow Reaction Rate (k_s) |

|---|---|---|---|

| PVase | 55 | 0.18 | 0.0047 |

| NTE | 55 | 0.20 | 0.0055 |

Research Methodologies

Methods of Application:

- Kinetic Studies: Robust kinetic studies have been performed using this compound to investigate enzyme interactions and substrate specificity.

- Thermal Stability Testing: The stability of this compound hydrolases under varying temperatures has been assessed to understand their functional limits and potential applications in industrial processes .

Wirkmechanismus

Phenyl valerate exerts its effects primarily through its interaction with enzymes such as butyrylcholinesterase. It serves as a substrate for these enzymes, allowing researchers to measure esterase activity. The interaction involves binding to the active site of the enzyme, leading to the hydrolysis of the ester bond and the release of phenol and valeric acid .

Vergleich Mit ähnlichen Verbindungen

Phenyl acetate: Another ester formed from phenol and acetic acid.

Phenyl butyrate: An ester formed from phenol and butyric acid.

Phenyl propionate: An ester formed from phenol and propionic acid.

Comparison: Phenyl valerate is unique due to its specific interaction with butyrylcholinesterase and its role in studying neuropathy target esterases. While similar compounds like phenyl acetate and phenyl butyrate also serve as substrates for esterases, this compound’s specific applications in neurotoxicity research and biosensor development set it apart .

Biologische Aktivität

Phenyl valerate (PV) is an ester compound that has garnered attention in the field of biochemistry, particularly concerning its interactions with various enzymes and its potential implications in neurotoxicity. This article explores the biological activity of this compound, focusing on its enzymatic interactions, particularly with neuropathy target esterase (NTE), and its role in organophosphate-induced delayed neuropathy (OPIDN).

Overview of this compound

This compound is a neutral substrate primarily used to assess the activity of various esterases, including NTE. Its significance lies in its application as a model compound for studying enzyme kinetics and the effects of organophosphate compounds in biological systems.

Neuropathy Target Esterase (NTE)

NTE is a crucial enzyme implicated in the pathogenesis of OPIDN. This compound serves as a substrate for measuring NTE activity. Research indicates that approximately 70% of paraoxon-resistant esterase activity in hen brain tissue can be attributed to NTE when using this compound as a substrate .

Table 1: Kinetic Parameters of NTE Activity with this compound

| Parameter | Value |

|---|---|

| (µM) | 0.52 / 0.72 |

| (min) | 45,900 / 49,200 |

| Inhibition Types | Irreversible and Reversible |

The kinetic constants derived from studies demonstrate that this compound's hydrolysis by NTE is significant for understanding its role in neurotoxicity .

Heat Inactivation Studies

Studies on the heat inactivation kinetics of this compound hydrolases reveal a biphasic reaction pattern. The apparent activation energies for the fast and slow inactivation reactions were found to be 44 kcal/mol and 25 kcal/mol , respectively. This suggests that all this compound hydrolases undergo similar structural changes upon heat exposure, leading to a loss of enzymatic activity .

Case Studies and Research Findings

-

Inhibition Studies :

- Research has shown that certain organophosphates can inhibit NTE activity significantly when this compound is used as a substrate. For instance, preincubation with mipafox resulted in substantial inhibition of NTE activity, highlighting the relevance of this compound in assessing enzyme susceptibility to organophosphate compounds .

-

Comparative Studies :

- Comparative analyses between different species indicate that while hen brain exhibits higher NTE activity relative to rat brain, both exhibit similar kinetics when interacting with this compound. This cross-species comparison underscores the importance of this compound as a standard substrate for studying NTE across different biological models .

-

Human Butyrylcholinesterase Activity :

- Recent findings demonstrate that human butyrylcholinesterase (hBuChE) also hydrolyzes this compound effectively. This suggests that hBuChE could play a significant role in detoxifying organophosphates through its PVase activity, further implicating this compound in human health risk assessments regarding pesticide exposure .

Eigenschaften

IUPAC Name |

phenyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIMPQVBUPCHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173930 | |

| Record name | Phenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [AccuStandard MSDS] | |

| Record name | Phenyl valerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20115-23-5 | |

| Record name | Phenyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20115-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020115235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Phenyl Valerate in neurotoxicology?

A1: this compound is an artificial substrate for an enzyme called Neuropathy Target Esterase (NTE). [, ] NTE is found in neurons and some other cell types in vertebrates. [] It plays a crucial role in neural development and is the target of certain organophosphorus (OP) compounds that can cause a debilitating neurological disorder called OP-induced delayed neuropathy (OPIDN). [, , ]

Q2: How does PV help in studying OPIDN?

A2: While the physiological substrate of NTE remains unknown, PV serves as an effective artificial substrate for in vitro studies. [] By measuring the rate of PV hydrolysis by NTE, researchers can assess the inhibitory effects of various OP compounds. [, ] This allows for the identification and characterization of potentially neurotoxic compounds and aids in understanding the mechanisms of OPIDN. [, , ]

Q3: Is there a link between PV hydrolysis, NTE inhibition, and OPIDN?

A3: Yes, research suggests a strong correlation. Inhibition of NTE activity, particularly by OP compounds that cause the enzyme to "age" after binding, is a key event in the development of OPIDN. [, ] PV hydrolysis assays allow researchers to quantify this inhibition and study the structure-activity relationship of different OP compounds in inducing OPIDN. [, , , ]

Q4: Can PV hydrolysis be used to study NTE in different species?

A4: Yes, PV hydrolysis has been used to characterize NTE activity in various species, including humans, hens, rats, and mice. [, , , ] This allows for a comparative analysis of NTE sensitivity to OPs across species, providing valuable insights into the development of OPIDN in different organisms. [, , ]

Q5: Are there any alternative substrates for studying NTE activity?

A5: Research indicates that NTE may act as a lysophospholipase, with lysolecithin as a potential physiological substrate. [] A modified NTE assay using lysolecithin instead of PV has been developed and validated in mice, providing another avenue to study NTE activity and its role in OPIDN. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. [] These properties are essential for accurate preparation of solutions and interpretation of experimental data.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research doesn't delve into detailed spectroscopic analysis of PV, studies have examined the photo-Fries rearrangement of aromatic alkyl esters, including PV. [] This rearrangement leads to the formation of various products, including hydroxyphenyl alkyl ketones and phenol, highlighting the photochemical behavior of PV. []

Q8: How is the hydrolysis of PV measured in NTE assays?

A8: The standard NTE assay utilizes a colorimetric method to measure the phenol produced from PV hydrolysis. [, ] Phenol reacts with 4-aminoantipyrine to form a colored product with absorbance at a specific wavelength. [] The rate of color formation is directly proportional to NTE activity.

Q9: Have there been any improvements to the standard NTE assay?

A9: Yes, researchers have made modifications to enhance the sensitivity and accuracy of the NTE assay. [, ] For instance, the inclusion of the detergent sodium dodecyl sulfate (SDS) in the assay mixture has been shown to shift the absorbance spectrum of the colored product, allowing for more accurate measurements. []

Q10: Are there alternative methods for measuring NTE activity?

A10: Yes, electrochemical methods have also been developed for NTE activity measurement. [, ] These methods utilize biosensors incorporating tyrosinase enzymes, which detect the phenol produced during PV hydrolysis. [, ] These biosensor-based methods offer high sensitivity and the potential for rapid, real-time analysis of NTE activity, even in complex matrices like whole blood. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.